![molecular formula C9H17N3S B1351753 5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine CAS No. 299441-41-1](/img/structure/B1351753.png)
5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine
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Description
5-(1-Propylbutyl)-1,3,4-thiadiazol-2-amine (5-PBTD) is a derivative of thiadiazole and is used in a variety of scientific research applications. It is a versatile compound that has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Pharmacological Potential of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their wide pharmacological potential. These compounds are recognized for their versatility in chemical modification, allowing for a vast exploration of biological activities. They have been identified as crucial scaffolds for expressing pharmacological activity, confirming their significance in medicinal chemistry. The oxadiazole cycle, closely related to thiadiazoles, is considered a bioisostere for carboxylic, amide, and ester groups, often enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors (Lelyukh, 2019).
Biological Activities of 1,3,4-Thiadiazole Derivatives
The biological activities associated with 1,3,4-thiadiazole derivatives are diverse, covering antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. These activities suggest that compounds based on the 1,3,4-thiadiazole structure can serve as important structural matrices for developing new drug-like molecules with potential applications in treating various diseases. The combination of the thiadiazole core with different heterocycles has led to a synergistic effect in many cases, further underscoring the importance of these compounds in pharmaceutical research (Mishra et al., 2015).
Synthesis and Significance in Medicinal Chemistry
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been a focal point of research. These heterocyclics, derived from the cyclization reactions of thiosemicarbazone, have been emphasized for their pharmaceutical significance against different fungal and bacterial strains, indicating the importance of further exploring these compounds for medicinal applications (Yusuf & Jain, 2014).
properties
IUPAC Name |
5-heptan-4-yl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3S/c1-3-5-7(6-4-2)8-11-12-9(10)13-8/h7H,3-6H2,1-2H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVBWBAUTZIGDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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